molecular formula C19H16N6O2 B2741546 ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate CAS No. 1226435-29-5

ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate

Cat. No.: B2741546
CAS No.: 1226435-29-5
M. Wt: 360.377
InChI Key: SHQIDHKLTSKVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d][1,2,3]triazine core, which is fused with a phenyl ring and linked to an ethyl benzoate moiety through an amino group.

Preparation Methods

The synthesis of ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride to form an intermediate, which is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product . The reaction conditions often require refluxing and the use of solvents such as dimethylformamide to facilitate the reaction.

Chemical Reactions Analysis

Ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Scientific Research Applications

Ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate involves the inhibition of specific molecular targets such as protein kinases. The compound binds to the active site of these enzymes, blocking their catalytic activity and thereby interfering with the signaling pathways that regulate cell growth and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate can be compared with other pyrazolo[3,4-d][1,2,3]triazine derivatives, such as:

Properties

IUPAC Name

ethyl 4-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-2-27-19(26)13-8-10-14(11-9-13)21-17-16-12-20-25(18(16)23-24-22-17)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQIDHKLTSKVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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